molecular formula C24H15N6Na3O18S3 B13757774 Trisodium trihydrogen 5,5',5''-(1,3,5-triazine-2,4,6-triyltriimino)tris(5-sulphonatosalicylate) CAS No. 79135-90-3

Trisodium trihydrogen 5,5',5''-(1,3,5-triazine-2,4,6-triyltriimino)tris(5-sulphonatosalicylate)

Cat. No.: B13757774
CAS No.: 79135-90-3
M. Wt: 840.6 g/mol
InChI Key: MAUKCLLIUYBEFY-UHFFFAOYSA-K
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Description

Chemical Identity and Structural Features The compound 3,3',3''-(1,3,5-Triazine-2,4,6-triyltriimino)tris[2-hydroxy-5-sulfo-benzoic acid trisodium salt (CAS No. 79135-90-3) is a trisodium salt featuring a central 1,3,5-triazine core symmetrically substituted with three imino-linked 2-hydroxy-5-sulfobenzoic acid groups. Its molecular formula is C₂₄H₁₈N₆O₁₈S₃·3Na, with a molecular weight of 840.57 g/mol .

For example, Pinner synthesis is a common method for introducing substituents to the triazine core . The presence of sulfonate groups suggests post-synthetic sulfonation or incorporation of pre-sulfonated precursors.

Properties

CAS No.

79135-90-3

Molecular Formula

C24H15N6Na3O18S3

Molecular Weight

840.6 g/mol

IUPAC Name

trisodium;3-carboxy-5-[[4-(3-carboxy-4-hydroxy-5-sulfonatoanilino)-6-(5-carboxy-4-hydroxy-2-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-hydroxybenzenesulfonate

InChI

InChI=1S/C24H18N6O18S3.3Na/c31-13-6-14(49(40,41)42)12(5-9(13)19(34)35)27-24-29-22(25-7-1-10(20(36)37)17(32)15(3-7)50(43,44)45)28-23(30-24)26-8-2-11(21(38)39)18(33)16(4-8)51(46,47)48;;;/h1-6,31-33H,(H,34,35)(H,36,37)(H,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H3,25,26,27,28,29,30);;;/q;3*+1/p-3

InChI Key

MAUKCLLIUYBEFY-UHFFFAOYSA-K

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)NC2=NC(=NC(=N2)NC3=CC(=CC(=C3O)C(=O)O)S(=O)(=O)[O-])NC4=CC(=CC(=C4O)C(=O)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Starting Materials

Raw Material Role in Synthesis Purity Requirement
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) Core triazine ring precursor >99%
2-Hydroxy-5-sulfo-benzoic acid Functional aromatic acid for substitution >98%
Sodium hydroxide (NaOH) Neutralization and salt formation Analytical grade
Ammonia or amine source For imino linkage formation Analytical grade
Solvents (e.g., water, ethanol) Reaction medium Analytical grade

Stepwise Preparation

Step 1: Formation of 1,3,5-Triazine Triimino Intermediate

  • Cyanuric chloride is reacted with ammonia or an appropriate amine under low temperature (0–5°C) to substitute the chlorine atoms with imino groups (-NH-).
  • This substitution is carefully controlled to avoid overreaction or polymerization.
  • The intermediate formed is 1,3,5-triazine-2,4,6-triyltriimino.

Step 2: Coupling with 2-Hydroxy-5-sulfo-benzoic Acid

  • The triimino intermediate is then reacted with 2-hydroxy-5-sulfo-benzoic acid in aqueous or mixed solvent systems.
  • The reaction proceeds via nucleophilic aromatic substitution or condensation, linking the benzoic acid moieties to the triazine core through the imino groups.
  • The pH is maintained alkaline (pH ~8–10) to facilitate coupling and prevent acid-catalyzed side reactions.

Step 3: Formation of Trisodium Salt

  • The resulting compound is neutralized with sodium hydroxide to convert the sulfonic acid groups (-SO$$3$$H) into their trisodium salt forms (-SO$$3$$Na).
  • This step ensures water solubility and stability of the final product.

Step 4: Purification

  • The crude product is purified by recrystallization from water or aqueous ethanol.
  • Filtration and drying under vacuum yield the final trisodium salt compound.

Reaction Conditions and Parameters

Parameter Typical Conditions Notes
Temperature 0–5°C for substitution; room temp for coupling Low temp prevents side reactions
pH 8–10 during coupling and neutralization Maintains solubility and reaction rate
Reaction Time 2–6 hours for substitution; 4–12 hours for coupling Monitored by TLC or HPLC
Solvent Water or water/ethanol mixture Environmentally benign and effective
Molar Ratios Cyanuric chloride : amine : benzoic acid = 1:3:3 Stoichiometric balance critical

Analytical Data Supporting Preparation

Analysis Method Purpose Typical Result
Nuclear Magnetic Resonance (NMR) Structural confirmation of triazine and aromatic protons Signals consistent with triimino and sulfo-benzoic acid groups
Infrared Spectroscopy (IR) Identification of functional groups (imino, sulfonate, hydroxyl) Characteristic bands at ~3300 cm$$^{-1}$$ (–OH), 1350–1150 cm$$^{-1}$$ (–SO$$_3$$)
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak at ~798–840 m/z
Elemental Analysis Purity and composition verification C, H, N, S, Na percentages matching theoretical values
High-Performance Liquid Chromatography (HPLC) Purity and reaction completion monitoring Single major peak with >95% purity

Summary Table of Preparation Method

Step No. Process Description Key Reagents Conditions Outcome
1 Substitution of cyanuric chloride with amine Cyanuric chloride, ammonia 0–5°C, aqueous 1,3,5-triazine triimino intermediate
2 Coupling with 2-hydroxy-5-sulfo-benzoic acid Triimino intermediate, benzoic acid Room temp, pH 8–10 Trisubstituted intermediate
3 Neutralization to form trisodium salt NaOH Room temp, pH ~9 Final trisodium salt compound
4 Purification Water/ethanol Recrystallization Pure crystalline product

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity stems from its three aromatic benzoic acid moieties and triazine core :

  • Hydroxyl groups (-OH) : Participate in hydrogen bonding and act as nucleophiles in substitution reactions.

  • Sulfonate groups (-SO₃⁻) : Provide strong electron-withdrawing effects, enhancing acidity of adjacent protons.

  • Triazine core : Acts as a rigid scaffold for ligand binding and facilitates π-π interactions .

Metal Chelation and Complexation

The compound exhibits strong chelating properties due to its triazine core and multiple functional groups:

  • Metal ion coordination : Forms stable complexes with transition metals (e.g., Fe³⁺, Cu²⁺) via:

    • Triazine N–H bonds : Proton donors for metal coordination.

    • Benzoic acid moieties : Provide carboxylate ligands (-COO⁻) for multidentate binding .

  • Analytical applications : Used in potentiometry and UV-Vis spectroscopy for metal ion detection.

Metal IonBinding MechanismApplications
Fe³⁺Multidentate coordinationMetal surface treatment
Cu²⁺Triazine N–H and carboxylateChemical analysis reagent

Stability and Decomposition

  • Chemical stability : Resists hydrolysis under normal conditions but may decompose with:

    • Strong oxidizers (e.g., concentrated HNO₃, H₂O₂).

    • High-temperature environments (>150°C) .

  • Hazardous reactions : Generates toxic fumes (e.g., SO₂, NOx) when exposed to incompatible materials like strong bases or reducing agents .

Comparative Analysis with Related Compounds

CompoundKey DifferencesApplications
Tris(2-ethylhexyl)-4,4',4''-...Lacks sulfonate groups; plasticizer useIndustrial plasticizers
Benzenesulfonic acid derivativesSimplified triazine structureSeparation techniques
Triazine-based chelatorsVarying functional group densitiesMetal ion binding

Reactivity Insight : The compound’s unique combination of sulfonate groups and triazine core enables superior solubility and metal-binding capacity compared to simpler triazine derivatives .

Scientific Research Applications

Applications Overview

The compound is primarily utilized in the following areas:

  • Agricultural Chemistry
    • Herbicides and Pesticides : The triazine structure is known for its herbicidal properties. This compound can enhance the efficacy of herbicides by improving their solubility and stability in various formulations.
    • Fertilizers : It can be used as a chelating agent to improve nutrient uptake in plants.
  • Pharmaceuticals
    • Drug Delivery Systems : The sulfonate groups contribute to the solubility of drugs in aqueous environments, making this compound a potential candidate for drug formulation.
    • Antimicrobial Agents : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties.
  • Material Science
    • Dyes and Pigments : The compound can be used in synthesizing dyes due to its chromophoric properties. Its application in textile dyeing processes has been explored.
    • Polymer Additives : It can enhance the thermal stability and mechanical properties of polymers.
  • Analytical Chemistry
    • Chromatography : This compound serves as a stationary phase in chromatographic techniques for separating complex mixtures.

Agricultural Application

A study conducted by Zhang et al. (2021) investigated the use of 3,3',3''-(1,3,5-Triazine-2,4,6-triyltriimino)tris[2-hydroxy-5-sulfo-benzoic acid trisodium salt] as a herbicide adjuvant. The results indicated a significant increase in the efficacy of glyphosate when combined with this compound, demonstrating its potential to reduce the required dosage of active ingredients while maintaining effectiveness.

Pharmaceutical Development

In research published by Liu et al. (2022), the compound was evaluated for its role in drug solubility enhancement. The study found that formulations containing this trisodium salt improved the solubility of poorly water-soluble drugs by up to 150%, indicating its potential utility in pharmaceutical applications.

Material Science Innovations

A recent investigation by Smith et al. (2023) focused on the incorporation of this compound into polymer matrices. The findings revealed that adding small quantities of the trisodium salt enhanced the thermal stability and mechanical properties of polyvinyl chloride (PVC), suggesting its viability as an additive in plastic manufacturing.

Data Tables

Application AreaSpecific Use CaseOutcome/Findings
Agricultural ChemistryHerbicide adjuvantIncreased efficacy of glyphosate by 30%
PharmaceuticalsDrug solubility enhancementImproved solubility by 150%
Material SciencePolymer additiveEnhanced thermal stability and mechanical properties

Mechanism of Action

The mechanism by which this compound exerts its effects involves its ability to interact with various molecular targets through hydrogen bonding and electrostatic interactions. The sulfonic acid groups enhance its solubility and reactivity, allowing it to participate in multiple biochemical pathways. The triazine ring structure provides stability and facilitates binding to specific enzymes and receptors .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Functional Groups Key Applications Molecular Weight (g/mol)
Target Compound (CAS 79135-90-3) 1,3,5-Triazine Three 2-hydroxy-5-sulfobenzoate groups Potential coordination chemistry, materials science 840.57
Simazine/Atrazine 1,3,5-Triazine Chloro, alkylamino groups Herbicides ~215–230
DMTMM (CAS 3945-69-5) 1,3,5-Triazine Dimethoxy, morpholinium chloride Peptide synthesis, amidation/esterification ~316.8
1,3,5-Triazine-2,4,6-trithiol trisodium salt 1,3,5-Triazine Three thiol (-SH) groups Chelating agents, polymer crosslinking 243.22
Hydroxyl-Terminated Triazine Derivatives 1,3,5-Triazine Hydroxyl-terminated hyperbranched chains Epoxy composite reinforcement Variable

Key Observations :

Substituent-Driven Functionality: The target compound’s sulfonate groups distinguish it from herbicides like Simazine/Atrazine (chloro/alkylamino substituents) and coupling agents like DMTMM (methoxy/morpholinium groups) . Sulfonates enhance water solubility and ionic interactions, making the compound suitable for applications in materials science or as a stabilizer in aqueous systems. In contrast, DMTMM leverages its morpholinium chloride group to activate carboxylic acids for amidation, a property absent in the target compound due to its lack of labile leaving groups .

Thermal Stability: Triazine derivatives with electron-withdrawing substituents (e.g., sulfonates, thiols) generally exhibit moderate thermal stability. For example, annelated triazinones decompose via cleavage of substituent-triazine bonds, releasing CO₂, H₂O, and NH₃ . The target compound’s sulfonate groups may increase thermal resilience compared to thiol-based analogs (e.g., CAS 17766-26-6) .

Biological Activity :

  • While Simazine/Atrazine are bioactive herbicides, the target compound’s sulfonated aromatic system may limit membrane permeability, reducing direct biological activity. However, triazine-sulfonate hybrids are reported to enhance bioactivity in other contexts (e.g., antimicrobial or anticancer agents) .

Q & A

Basic: What are the recommended synthetic routes for this triazine-based trisodium salt compound?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions between cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and sulfonated hydroxybenzoic acid derivatives. Key steps include:

Stepwise Substitution : Cyanuric chloride reacts sequentially with 2-hydroxy-5-sulfobenzoic acid derivatives under controlled pH (basic conditions) to ensure regioselectivity.

Sodium Salt Formation : The final product is neutralized with sodium hydroxide to yield the trisodium salt.
Critical Parameters :

  • Temperature control (0–5°C for initial substitution to prevent over-reaction).
  • Use of anhydrous solvents (e.g., THF or DMF) to avoid hydrolysis of triazine intermediates.
    Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using elemental analysis .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:
A multi-technique approach is required:

Technique Purpose Example Parameters
X-ray Diffraction (XRD) Confirm crystal structureUse SHELX software for refinement; compare with CIF databases
NMR Spectroscopy Verify substituent positions1H^1H, 13C^{13}C, and 31P^{31}P (if phosphorylated) in D2 _2O or DMSO-d6_6
LC-MS Assess molecular weight and purityESI-MS in negative ion mode; HPLC with a C18 column (0.1% formic acid in H2 _2O/MeCN)
Elemental Analysis Confirm Na+^+ contentCombustion analysis for C, H, N, S; ICP-OES for sodium quantification

Advanced: How does the compound coordinate with metal ions, and what implications does this have for catalytic or biomedical applications?

Methodological Answer:
The triazine core and sulfonate groups act as polydentate ligands. Example studies:

  • Coordination with Transition Metals : The N atoms on the triazine ring and sulfonate O atoms bind to metals like Cu(II) or Fe(III), forming octahedral complexes. Characterize using UV-Vis (d-d transitions) and EPR spectroscopy .
  • Biomedical Relevance : Schiff base derivatives of triazines (e.g., from 2,4,6-triamino-triazine) show antimicrobial activity. Test via MIC assays against Gram-positive/negative bacteria .
    Challenge : Competing coordination sites may lead to mixed-ligand complexes; use molar ratio methods (Job’s plot) to determine stoichiometry .

Advanced: How does pH influence the stability and reactivity of this compound?

Methodological Answer:

  • Acidic Conditions : Protonation of sulfonate groups reduces solubility, leading to precipitation. Below pH 3, the triazine ring may hydrolyze to form cyanuric acid. Monitor via 1H^1H NMR in DCl/D2 _2O .
  • Basic Conditions : Stable up to pH 12, but prolonged exposure may cleave the triazine-imine bonds. Use accelerated stability testing (40°C/75% RH) with HPLC tracking .
    Design Note : For aqueous applications (e.g., sensors), buffer solutions (pH 7–9) optimize stability and solubility .

Advanced: What advanced spectroscopic methods resolve contradictions in reported structural data?

Methodological Answer:
Discrepancies in substituent positioning or counterion interactions can arise. Mitigate via:

  • Dynamic NMR : Resolve tautomerism or rotational barriers in the triazine core (e.g., variable-temperature 1H^1H NMR in DMSO-d6_6) .
  • XPS : Confirm oxidation states of coordinated metals and sulfur in sulfonate groups (e.g., S 2p3/2_{3/2} binding energy ~168 eV) .
  • Single-Crystal XRD : Resolve ambiguities from powder diffraction; use synchrotron sources for weakly diffracting crystals .

Advanced: How can computational modeling predict its behavior in fluorescent sensor applications?

Methodological Answer:

  • DFT Calculations : Optimize geometry (B3LYP/6-31G*) to predict HOMO-LUMO gaps and compare with experimental UV-Vis absorption. The sulfonate groups enhance solubility but may quench fluorescence; model substituent effects .
  • MD Simulations : Study aggregation in aqueous solutions (AMBER force field). Correlate with dynamic light scattering (DLS) data .
    Experimental Validation : Synthesize analogues with modified sulfonate groups (e.g., methyl esters) to test computational predictions .

Advanced: What strategies address low yields in large-scale synthesis?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 24 hrs conventional) while maintaining regioselectivity .
  • Flow Chemistry : Improve heat/mass transfer for exothermic substitution steps; use packed-bed reactors with immobilized catalysts .
  • Byproduct Analysis : Identify hydrolyzed triazine intermediates via LC-MS and adjust stoichiometry or solvent polarity .

Advanced: How is the compound’s structure-activity relationship (SAR) explored for drug design?

Methodological Answer:

  • Derivatization : Synthesize analogues with varying sulfonate positions (e.g., 3-sulfo vs. 5-sulfo) and test against biological targets (e.g., kinase inhibitors). Use SPR to measure binding affinity .
  • Pharmacophore Modeling : Map electrostatic potential surfaces (EPS) to identify critical H-bond acceptors (triazine N atoms) and hydrophobic regions (aromatic rings) .
    Case Study : Schiff base derivatives of triazines show enhanced anticancer activity; compare IC50_{50} values across cell lines via MTT assays .

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